An In-depth Technical Guide to 2-Nitroethanol: Core Physical and Chemical Properties for Researchers
An In-depth Technical Guide to 2-Nitroethanol: Core Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitroethanol (CAS No. 625-48-9). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, experimental protocols, and safety information to facilitate its use in a laboratory setting.
Core Physical and Chemical Properties
2-Nitroethanol is a nitroalkane derivative characterized by the presence of both a nitro and a hydroxyl functional group.[1] It is a viscous, colorless to pale yellow or mobile dark brown-red liquid with a pungent odor at room temperature.[1][2][3]
Quantitative Data Summary
The key physical and chemical properties of 2-Nitroethanol are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NO₃ | [3] |
| Molecular Weight | 91.07 g/mol | [3] |
| Melting Point | -80 °C (-112 °F) | [2][4] |
| Boiling Point | 194 °C (381 °F) at 765 mmHg | [3] |
| Density | 1.27 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.445 | [2] |
| Flash Point | > 113 °C (> 235 °F) | [2][4] |
| pKa | 8.42 ± 0.29 (Predicted) | [5] |
| Solubility in Water | < 1 mg/mL at 70 °F (Insoluble) | [3] |
| Solubility in Organic Solvents | Miscible with ethanol and acetone; Sparingly soluble in Chloroform, DMSO, Methanol. | [2][5] |
| Appearance | Clear yellow to dark brown-red liquid. | [2][3][5] |
| Odor | Pungent. | [2][3] |
Chemical Reactivity and Stability
2-Nitroethanol is a hygroscopic compound that is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[3][5] It is crucial to note that 2-Nitroethanol has been reported to explode under vacuum distillation, a hazard attributed to the presence of peroxides or alkali.[3][5] Therefore, extreme caution must be exercised during its purification. The compound is considered probably combustible.[5]
Experimental Protocols
Synthesis of 2-Nitroethanol via the Henry Reaction
The most common method for synthesizing 2-Nitroethanol is the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.[6]
Materials:
-
Nitromethane
-
Paraformaldehyde
-
Methanolic potassium hydroxide (3N)
-
Concentrated sulfuric acid
-
Diphenyl ether
-
Petroleum ether or hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend paraformaldehyde in an excess of freshly distilled nitromethane.
-
Vigorously stir the suspension and add 3N methanolic potassium hydroxide solution dropwise until the paraformaldehyde begins to dissolve (apparent pH 6-8). The reaction is exothermic, and the temperature will rise.
-
Continue stirring for approximately one hour after the addition of the base is complete.
-
Neutralize the added alkali by the dropwise addition of concentrated sulfuric acid until the apparent pH is about 4. Stir for another hour.
-
Filter the precipitated potassium sulfate.
-
Remove the excess nitromethane from the filtrate by distillation at aspirator pressure with a water bath temperature of 40-50 °C.
-
Crucial Safety Step: Transfer the golden-yellow residue to a flask containing an equal weight of diphenyl ether to act as a heat-dispersing agent.
-
Distill the mixture under a high vacuum. A fore-run of nitromethane will distill first, followed by the co-distillation of 2-Nitroethanol and diphenyl ether.
-
Separate the lower layer of crude 2-Nitroethanol from the two-phase distillate.
-
Extract the crude 2-Nitroethanol with an equal volume of petroleum ether or hexane to remove residual diphenyl ether. The lower layer is the purified 2-Nitroethanol.
Logical Workflow for Synthesis and Purification:
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of 2-Nitroethanol.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of 2-Nitroethanol in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Typical GC Conditions: Use a non-polar or medium-polarity capillary column. A temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) is suitable.
-
MS Detection: Electron ionization (EI) is commonly used. The resulting mass spectrum can be compared with library data for identification. The NIST Mass Spectrometry Data Center provides reference spectra for 2-Nitroethanol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of 2-Nitroethanol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: The spectrum will show characteristic signals for the methylene groups adjacent to the hydroxyl and nitro groups. The hydroxyl proton signal may be broad and its chemical shift can be solvent-dependent.
-
¹³C NMR: The spectrum will display two signals corresponding to the two carbon atoms, with their chemical shifts influenced by the attached functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film.
-
Expected Absorptions: Look for strong characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1380 cm⁻¹, respectively).
Potential Signaling Pathways and Toxicological Profile
Direct experimental evidence detailing the specific signaling pathways modulated by 2-Nitroethanol is limited. However, based on its chemical structure and the known effects of related compounds (nitroalkanes and ethanol), potential mechanisms of action and toxicity can be inferred. The genotoxicity of various nitro compounds has been studied, indicating that the nitro group can be a key factor in their biological activity.[7]
Inferred Biological Effects:
-
Oxidative Stress: The metabolism of both nitroalkanes and ethanol can generate reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate stress-response pathways such as the MAP kinase (MAPK) and NF-κB signaling cascades.
-
Inflammatory Response: Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines, suggesting a potential role for 2-Nitroethanol in modulating inflammatory responses.
-
Apoptosis: Sustained oxidative stress and cellular damage can trigger programmed cell death (apoptosis) through the activation of caspase cascades.
-
Crosslinking Agent: 2-Nitroethanol has been investigated as a non-enzymatic collagen cross-linking agent for scleral tissue, suggesting it can react with biological macromolecules.[5][8]
The following diagram illustrates the potential signaling pathways that could be affected by 2-Nitroethanol, based on the known effects of its constituent functional groups. It is important to emphasize that these are hypothesized pathways and require experimental validation.
Safety and Handling
2-Nitroethanol is an irritant to the eyes, skin, and respiratory tract.[3] It may be harmful if inhaled, ingested, or absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[9] Store 2-Nitroethanol in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials.[2] As mentioned previously, extreme caution should be taken during distillation.
This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Nitroethanol 97 625-48-9 [sigmaaldrich.com]
- 3. 2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitroethanol 97 625-48-9 [sigmaaldrich.com]
- 5. 2-Nitroethanol | 625-48-9 [chemicalbook.com]
- 6. The inhibitory action mode of nitrocompounds on in vitro rumen methanogenesis: a comparison of nitroethane, 2-nitroethanol and 2-nitro-1-propanol | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 7. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antimethanogenic Nitrocompounds Can be Cleaved into Nitrite by Rumen Microorganisms: A Comparison of Nitroethane, 2-Nitroethanol, and 2-Nitro-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
